molecular formula C9H8FNO3 B2385015 4-Acetamido-2-fluorobenzoic acid CAS No. 364-84-1

4-Acetamido-2-fluorobenzoic acid

Cat. No. B2385015
CAS RN: 364-84-1
M. Wt: 197.165
InChI Key: IODZXBXUJIXMIV-UHFFFAOYSA-N
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Description

4-Acetamido-2-fluorobenzoic acid, also known as 2-Acetamido-4-fluorobenzoic acid, is a chemical compound with the molecular formula C9H8FNO3 . It has a molecular weight of 197.16 g/mol . The IUPAC name for this compound is 2-acetamido-4-fluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-2-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, an acetamido group, and a carboxylic acid group . The exact 3D conformer and other structural details would require more specific data or computational chemistry resources .


Physical And Chemical Properties Analysis

4-Acetamido-2-fluorobenzoic acid has a molecular weight of 197.16 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 66.4 Ų . The exact mass and monoisotopic mass are 197.04882128 g/mol . The compound is also characterized by a complexity of 244 .

Scientific Research Applications

Anticancer Activity

4-Acetamido-2-fluorobenzoic acid derivatives have demonstrated promising results in cancer research. For instance, compounds derived from fluoro-substituted benzo[b]pyran have shown significant anti-lung cancer activity. These compounds, synthesized through various chemical reactions, exhibited anticancer properties at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Cholinesterase Inhibition

4-Fluorobenzoic acid derivatives have been studied for their potential in inhibiting cholinesterases, enzymes important in neurological functions. A study synthesized and tested various derivatives for their effectiveness against acetyl- and butyrylcholinesterase. Some compounds demonstrated activities comparable to tacrine, a known cholinesterase inhibitor (Szymański et al., 2012).

Immunofluorescence Applications

In the field of immunofluorescence, 4-acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS), a derivative, has shown effective use. SITS exhibits blue fluorescence and is ideal for immunofluorescence studies, especially for cytoplasmic antigens in cell preparations. Its conjugation requires strict pH control, and its properties allow for combining with other fluorochromes like FITC and TRITC (Rothbarth et al., 1975; Rothbarth et al., 1978).

Anticonvulsant Properties

Some derivatives of 4-Acetamido-2-fluorobenzoic acid have been explored for their anticonvulsant activities. Research on alpha-acetamido-N-benzylacetamide derivatives, incorporating 4-fluorobenzoic acid, indicated notable protection against seizures in animal models, with some compounds showing effectiveness similar to phenytoin, a standard anticonvulsant (Kohn et al., 1993).

Antiparasitic Applications

4-Amino-2-ethoxy-benzoic acid, related to 4-Acetamido-2-fluorobenzoic acid, has shown anticoccidial activity, particularly in derivatives containing alkylamino groups. Such compounds have been effective against parasitic infections in animal models (Rogers et al., 1964).

Safety And Hazards

4-Acetamido-2-fluorobenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-acetamido-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZXBXUJIXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-fluorobenzoic acid

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2-fluoro-benzoic acid (5.61 g, 36.2 mmol) and acetic anhydride (5.13 mL, 54.3 mmol) in 60 mL acetic acid was stirred at 60° C. overnight. The mixture was taken up in 250 mL water and stirred for 30 min. The precipitate was filtered and washed with water. The filtrate was washed with ethyl acetate. The organic phase was neutralized with sat. K2CO3 (aq) and concentrated i.vac. A small volume was left, the precipitate was filtered and combined with the first isolated precipitate.
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
J Plescia, C Dufresne, N Janmamode… - European Journal of …, 2020 - Elsevier
Over the past decade, many drug discovery endeavors have been invested in targeting the serine proteases prolyl oligopeptidase (POP) for the treatment of Alzheimer's and Parkinson's …
Number of citations: 14 www.sciencedirect.com

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